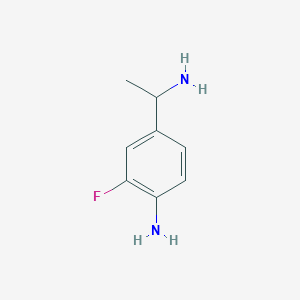
4-(1-氨基乙基)-2-氟苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Aminoethyl)-2-fluoroaniline is an organic compound that features a fluorine atom and an aminoethyl group attached to an aniline ring
科学研究应用
4-(1-Aminoethyl)-2-fluoroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
The primary target of 4-(1-Aminoethyl)-2-fluoroaniline, also known as Y-27632, is the Rho-associated protein kinase (ROCK) . ROCK is a key regulator of several cellular functions, including cell proliferation, apoptosis, invasion, and metastasis . It is involved in many cellular processes such as smooth muscle contraction .
Mode of Action
Y-27632 selectively inhibits p160ROCK . It inhibits calcium sensitization to affect smooth muscle relaxation . This compound is competitive with respect to ATP . It can promote a significant neurite growth in the cultured dorsal root ganglion neurons exposed to the inhibitory substrates .
Biochemical Pathways
Y-27632 affects the RhoA/ROCK signaling pathway . It inhibits the downstream pathway RhoA signal . The RhoA/ROCK pathway plays a key role in regulating invasion and metastasis of cancer cells . It also induces apoptosis in prostate cancer cells through regulating membrane androgen receptor .
Result of Action
The inhibition of ROCK by Y-27632 results in suppression of cell proliferation and migration, and also induces apoptosis in a dose-dependent manner . It can also promote the formation of a protective carbon layer, reduce the heat release rate (HRR), and smoke production rate (SPR) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Y-27632. For instance, it has been used as a flame retardant additive in thermoplastic polyurethane elastomer (TPU). It can promote the formation of a protective carbon layer, reduce the HRR and SPR, making it an effective cryopreservation reagent for brain tissue .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-2-fluoroaniline typically involves the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The resulting 4-amino-2-fluoroaniline is then subjected to alkylation with ethylene oxide or a similar reagent to introduce the aminoethyl group.
Industrial Production Methods
In an industrial setting, the production of 4-(1-Aminoethyl)-2-fluoroaniline may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
4-(1-Aminoethyl)-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted aniline derivatives.
相似化合物的比较
Similar Compounds
4-(1-Aminoethyl)pyridine: Similar structure but with a pyridine ring instead of an aniline ring.
4-(1-Aminoethyl)-2-methoxyaniline: Similar structure but with a methoxy group instead of a fluorine atom.
4-(1-Aminoethyl)-2-chloroaniline: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
4-(1-Aminoethyl)-2-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
4-(1-aminoethyl)-2-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZMQWXZGDPAJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3,4-Dimethoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2427729.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-fluoro-3-morpholin-4-ylsulfonylbenzoate](/img/structure/B2427730.png)
![1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine](/img/structure/B2427731.png)

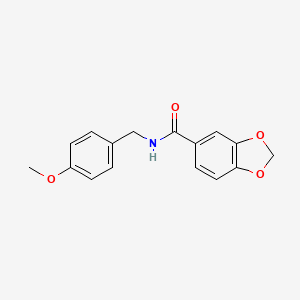

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2427739.png)
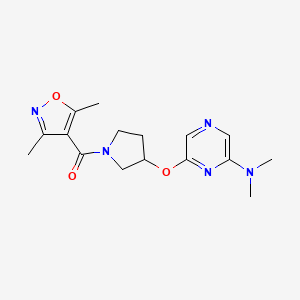

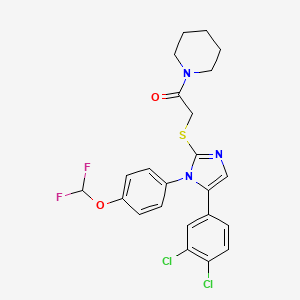
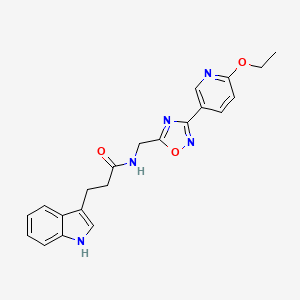
![2-[1-(Phenylsulfanyl)cyclopentyl]-2H-1,2,3-benzotriazole](/img/structure/B2427750.png)
![4-AMINO-3-{[(4-METHOXYPHENYL)METHYL]CARBAMOYL}-1,2-THIAZOLE-5-CARBOXYLIC ACID](/img/structure/B2427751.png)
![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B2427752.png)
